molecular formula C3H6S B1214591 Thietane CAS No. 287-27-4

Thietane

Cat. No. B1214591
CAS RN: 287-27-4
M. Wt: 74.15 g/mol
InChI Key: XSROQCDVUIHRSI-UHFFFAOYSA-N
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Description

Thietane is a heterocyclic compound containing a saturated four-membered ring with three carbon atoms and one sulfur atom . It is a strong-smelling compound, often associated with mouse alarm pheromones and predator scent analogues .


Synthesis Analysis

Thietane can be produced from the reaction of trimethylene carbonate and potassium thiocyanate, but the yield is low . An improved synthesis method is the reaction of 1,3-dibromopropane and sodium sulfide . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .


Molecular Structure Analysis

The molecular formula of Thietane is C3H6S . The IUPAC Standard InChI is InChI=1S/C3H6S/c1-2-4-3-1/h1-3H2 .


Chemical Reactions Analysis

Nucleophiles like butyllithium can open the ring in thietane . Thietane also reacts with bromine . Thietanes are useful intermediates in organic synthesis .


Physical And Chemical Properties Analysis

Thietane is a colorless liquid with a sulfurous odor . It has a density of 1.028 g cm−3 and a boiling point of 94 to 95 °C . The molar mass of Thietane is 74.14 g·mol−1 .

Scientific Research Applications

Medicinal Chemistry

Thietanes and their derivatives have been found to play an increasingly important role in medicinal chemistry . They are used in the design of analogs in medicinal chemistry, with a focus on isosteric replacements .

Pharmaceutical Applications

Thietanes are important aliphatic four-membered thiaheterocycles that are found in the pharmaceutical core and structural motifs of some biological compounds . They are used in the synthesis of various pharmaceutical and biological compounds, including thiaanalogue thietanose nucleosides, the antiviral drug oxetanocin A, the D-ring-modified thia derivatives of the anticancer drug taxoids and docetaxels, thiathromboxane A2, pesticides, and sweeteners .

Organic Synthesis

Thietanes also serve as important and useful intermediates and versatile building blocks in organic synthesis . They are used in the preparation of sulfur-containing compounds .

Synthetic Methods

Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .

Efficient Preparation of Thietanes

The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives . This includes the synthetic methods to construct thietane backbones developed during 1966 to 2019 .

Biological Compounds

Thietanes are found in the structural motifs of some biological compounds . Some simple alkyl and dialkyl thietanes are components of anal gland secretions of the stoat and the ferret .

Safety and Hazards

Thietane is labeled as a dangerous substance according to GHS labeling. It is highly flammable and harmful if swallowed . The flash point of Thietane is -11 °C .

Future Directions

Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives . Future research directions could focus on the development of more efficient synthesis methods and the exploration of new applications of Thietane in pharmaceuticals and organic synthesis.

Mechanism of Action

Target of Action

Thietane, also known as Trimethylene Sulfide, is an important aliphatic four-membered thiaheterocycle . It is found in the pharmaceutical core and structural motifs of some biological compounds . .

Mode of Action

Thietane is a useful intermediate in organic synthesis , and its interaction with its targets could be inferred from its role in the synthesis of various compounds.

Biochemical Pathways

Thietane is involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . These methods provide strategies for the efficient preparation of Thietane and its derivatives . The affected pathways and their downstream effects are subject to the specific reactions in which Thietane is involved.

Pharmacokinetics

ADME properties play a crucial role in drug discovery and chemical safety assessment . More research is needed to outline the ADME properties of Thietane and their impact on bioavailability.

Result of Action

As a useful intermediate in organic synthesis , Thietane contributes to the formation of various compounds, which may have different molecular and cellular effects depending on their structure and function.

properties

IUPAC Name

thietane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c1-2-4-3-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSROQCDVUIHRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25821-32-3
Record name Polythietane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25821-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7059773
Record name Thietane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietane

CAS RN

287-27-4
Record name Thietane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thietane
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Record name Thietane
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Record name Thietane
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Record name Thietane
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Record name Thietane
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Record name THIETANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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